molecular formula C6H10N4O2 B3056891 1H-Imidazole-4-carboxylicacid, 5-hydrazinyl-, ethyl ester CAS No. 750524-36-8

1H-Imidazole-4-carboxylicacid, 5-hydrazinyl-, ethyl ester

Cat. No.: B3056891
CAS No.: 750524-36-8
M. Wt: 170.17 g/mol
InChI Key: LENKOKMNIJOGRM-UHFFFAOYSA-N
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Description

1H-Imidazole-4-carboxylic acid, 5-hydrazinyl-, ethyl ester (IUPAC name: ethyl 5-hydrazinyl-1H-imidazole-4-carboxylate) is a hydrazine-substituted imidazole derivative. The compound features a hydrazinyl (-NH-NH2) group at position 5 of the imidazole ring and an ethyl ester moiety at position 4 (Figure 1).

Properties

IUPAC Name

ethyl 4-hydrazinyl-1H-imidazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-2-12-6(11)4-5(10-7)9-3-8-4/h3,10H,2,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENKOKMNIJOGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CN1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90510224
Record name Ethyl 4-hydrazinyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750524-36-8
Record name Ethyl 4-hydrazinyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1H-Imidazole-4-carboxylicacid, 5-hydrazinyl-, ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl isocyanoacetate with diarylimidoyl chlorides, followed by cycloaddition to form the desired imidazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Imidazole-4-carboxylicacid, 5-hydrazinyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

Medicinal Chemistry

1H-Imidazole derivatives are significant in the development of pharmaceutical agents. The ethyl ester form of 1H-Imidazole-4-carboxylic acid and its hydrazine substitution have been investigated for their potential as:

  • Anticancer Agents : Studies indicate that imidazole derivatives can inhibit tumor growth by modulating various biological pathways. For instance, compounds with similar structures have shown promise in targeting cancer cell metabolism and proliferation pathways .
  • Antimicrobial Activity : Research has demonstrated that hydrazine derivatives exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The hydrazinyl group in this compound enhances its interaction with microbial enzymes, potentially leading to effective treatments for infections .

Agricultural Science

In agricultural applications, 1H-Imidazole derivatives are being explored for their role as:

  • Pesticides and Herbicides : The compound has been studied for its effectiveness in pest control. Its imidazole ring structure is known to interfere with the biological processes of pests, making it a candidate for developing new agrochemicals .
  • Plant Growth Regulators : Some studies suggest that imidazole derivatives can influence plant growth by acting on hormonal pathways, potentially improving crop yields and stress resistance .

Material Science

The unique properties of 1H-Imidazole-4-carboxylic acid, 5-hydrazinyl-, ethyl ester also lend themselves to applications in material science:

  • Synthesis of Polymers : The compound can be utilized in synthesizing novel polymer materials with enhanced properties such as thermal stability and mechanical strength. Its reactivity allows it to participate in polymerization reactions, forming cross-linked networks that are useful in coatings and adhesives .
  • Nanotechnology : Research indicates that imidazole-based compounds can serve as precursors for the fabrication of nanomaterials. These materials have potential applications in electronics and photonics due to their unique electrical and optical properties .

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated a series of imidazole derivatives, including ethyl 5-hydrazinyl-1H-imidazole-4-carboxylate, for their cytotoxic effects on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting a potential pathway for drug development targeting specific cancer types .

Case Study 2: Agricultural Applications

Research conducted at a leading agricultural university investigated the efficacy of imidazole-based pesticides against common crop pests. The findings revealed that the compound effectively reduced pest populations while maintaining crop health, indicating its viability as an eco-friendly alternative to conventional pesticides .

Conc

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-carboxylicacid, 5-hydrazinyl-, ethyl ester involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or antiviral effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The biological and chemical properties of imidazole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1H-Imidazole-4-carboxylic acid, 5-hydrazinyl-, ethyl ester - 5-hydrazinyl
- 4-ethyl ester
C₇H₁₀N₄O₂ 182.18 Potential chelating agent, precursor for hydrazide-based drug candidates
Ethyl 4-nitro-1H-imidazole-5-carboxylate - 4-nitro
- 5-ethyl ester
C₆H₇N₃O₄ 185.14 High electrophilicity due to nitro group; intermediate in antitubercular agents
Ethyl 2-amino-1H-imidazole-4-carboxylate - 2-amino
- 4-ethyl ester
C₆H₉N₃O₂ 155.16 Antiproliferative activity; used in coordination chemistry
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate - 4-amino
- 1-methyl
- 5-ethyl ester
C₈H₁₃N₃O₂ 183.21 Antitumor applications; enhanced stability from methyl group
1H-Imidazole-4-carboxylic acid-2-methyl - 2-methyl
- 4-carboxylic acid
C₅H₆N₂O₂ 126.11 Antifungal activity (48.19% in Streptomyces extracts)

Pharmacological Potential

  • Hydrazinyl Derivatives : The hydrazine moiety is a privileged structure in antitubercular (e.g., isoniazid) and anticancer agents (e.g., procarbazine). The target compound’s hydrazinyl group could enable similar mechanisms, such as free radical generation or DNA alkylation .
  • Antifungal Activity : While 1H-Imidazole-4-carboxylic acid-2-methyl shows antifungal properties, the hydrazinyl analog may exhibit broader-spectrum activity due to enhanced hydrogen bonding with microbial targets .

Biological Activity

1H-Imidazole-4-carboxylic acid, 5-hydrazinyl-, ethyl ester (CAS Number: 750524-36-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 1H-imidazole-4-carboxylic acid, 5-hydrazinyl-, ethyl ester is C6H10N4O2C_6H_{10}N_4O_2. The structure comprises an imidazole ring substituted with a carboxylic acid and hydrazine moiety, which contributes to its biological properties.

PropertyValue
Molecular FormulaC6H10N4O2
Molecular Weight158.17 g/mol
CAS Number750524-36-8
SolubilitySoluble in water

Antimicrobial Activity

Research has indicated that compounds with hydrazine functionalities often exhibit antimicrobial properties. Studies have demonstrated that derivatives of imidazole can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

In a study assessing the antibacterial activity of similar compounds, it was found that imidazole derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely studied. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular pathways involved in cell cycle regulation and apoptosis.

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)Reference
PC3 (Prostate)40.1 ± 7.9 (24h)
DU145 (Prostate)98.14 ± 48.3 (24h)
HCT116 (Colon)3.97 - 33.14

In a notable study, the compound exhibited dose-dependent cytotoxicity against prostate cancer cell lines PC3 and DU145, with IC50 values indicating significant potency .

The mechanism through which imidazole derivatives exert their anticancer effects involves the induction of DNA damage and cell cycle arrest at the G0/G1 phase. This was evidenced by chromatin condensation observed in treated cells, leading to apoptosis .

Q & A

Q. What are the established synthetic routes for ethyl 5-hydrazinyl-1H-imidazole-4-carboxylate, and what key reaction conditions are required?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, ethyl acetoacetate and hydrazine derivatives can be reacted under reflux with catalysts like DMF-DMA (dimethylformamide dimethyl acetal) to form the imidazole core, followed by hydrazine substitution at the 5-position . TDAE (tetrakis(dimethylamino)ethylene) methodology has also been used to introduce hydrazinyl groups via nucleophilic displacement of halides or nitro groups in imidazole derivatives . Key conditions include anhydrous solvents (e.g., THF or DMF), controlled temperatures (70–100°C), and inert atmospheres to prevent oxidation.

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 254 nm) and a C18 column, while structural confirmation relies on spectroscopic techniques:
  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., hydrazinyl protons at δ 4.5–5.5 ppm; ester carbonyl at ~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ peak at m/z 211.082) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: 45.3%, H: 5.7%, N: 26.4%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data interpretation for ethyl 5-hydrazinylimidazole-4-carboxylate derivatives?

  • Methodological Answer : Discrepancies often arise from tautomerism (imidazole ring proton shifting) or solvent effects. Strategies include:
  • Variable Temperature NMR : To observe tautomeric equilibria (e.g., imidazole NH protons broadening at low temperatures) .
  • Deuterated Solvent Screening : Compare DMSO-d6_6 (polar, hydrogen-bonding) vs. CDCl3_3 (non-polar) to identify solvent-induced shifts .
  • 2D NMR (COSY, HSQC) : Assign overlapping peaks by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings .

Q. What computational approaches are employed to predict the reactivity of the hydrazinyl group in nucleophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the hydrazinyl group’s nucleophilicity. Key steps:
  • Electrostatic Potential Maps : Identify electron-rich regions (e.g., hydrazine NH2_2) prone to electrophilic attack .
  • Transition State Analysis : Simulate reaction pathways for hydrazine participation in cycloadditions or condensations .
  • Solvent Effect Modeling : Use PCM (Polarizable Continuum Model) to predict solvation energies in polar aprotic solvents .

Q. What challenges arise in stereochemical analysis during asymmetric synthesis of imidazole derivatives, and how are they addressed?

  • Methodological Answer : Chirality at the 4- or 5-positions can lead to enantiomeric mixtures. Solutions include:
  • Chiral HPLC : Use columns like Chiralpak IG-3 to separate enantiomers (elution order validated via circular dichroism) .
  • Catalytic Asymmetric Synthesis : Employ organocatalysts (e.g., thiourea-based catalysts) to induce enantioselectivity in imidazole ring formation .
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives (e.g., CCDC deposition for benchmark structures) .

Safety and Handling

Q. What protocols are recommended for safe handling of hydrazinyl-containing imidazole derivatives in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (hydrazines are potential carcinogens) .
  • Storage : Store under nitrogen at –20°C in amber vials to prevent hydrolysis or photodegradation .
  • Waste Disposal : Neutralize with dilute HCl before disposal in designated hazardous waste containers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Imidazole-4-carboxylicacid, 5-hydrazinyl-, ethyl ester
Reactant of Route 2
Reactant of Route 2
1H-Imidazole-4-carboxylicacid, 5-hydrazinyl-, ethyl ester

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